(Rac)-MK 0686

Beschreibung

MK0686 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Eigenschaften

IUPAC Name |

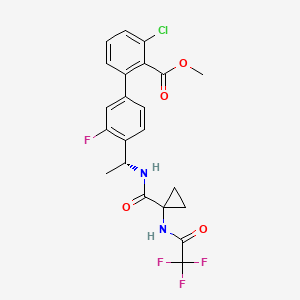

methyl 2-chloro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClF4N2O4/c1-11(28-19(31)21(8-9-21)29-20(32)22(25,26)27)13-7-6-12(10-16(13)24)14-4-3-5-15(23)17(14)18(30)33-2/h3-7,10-11H,8-9H2,1-2H3,(H,28,31)(H,29,32)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZIQHIQMWJNLU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)OC)F)NC(=O)C3(CC3)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)OC)F)NC(=O)C3(CC3)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClF4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206587 | |

| Record name | Mk-0686 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578727-68-1 | |

| Record name | Mk-0686 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0578727681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0686 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mk-0686 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-0686 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M310323W0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

The compound (1,1'-Biphenyl)-2-carboxylic acid, 3-chloro-3'-fluoro-4'-((1R)-1-(((1-((trifluoroacetyl)amino)cyclopropyl)carbonyl)amino)ethyl)-, methyl ester is a complex organic molecule with potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl backbone with various functional groups that contribute to its biological properties:

- Biphenyl Core : Provides structural stability and hydrophobic character.

- Carboxylic Acid Group : Increases solubility and can participate in hydrogen bonding.

- Chloro and Fluoro Substituents : Enhance lipophilicity and may influence receptor interactions.

- Trifluoroacetyl and Cyclopropyl Moieties : Potentially modulate pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

- The compound has been studied for its potential to inhibit specific enzymes related to metabolic pathways. For instance, it may interact with enzymes such as diaminopimelate desuccinylase (DapE), which is crucial in bacterial cell wall synthesis. Inhibition assays have shown promising IC50 values suggesting significant inhibitory effects at micromolar concentrations .

2. Antimicrobial Properties

- Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains. The presence of halogen atoms is hypothesized to enhance its efficacy against gram-positive bacteria by disrupting cellular processes.

3. Receptor Modulation

- The structural components of the compound suggest potential interaction with various receptors, particularly those involved in CNS activity. For example, modifications similar to those in adenosine receptor agonists have been shown to influence binding affinity and selectivity .

The mechanism of action is primarily hypothesized based on structure-activity relationship (SAR) studies:

- Binding Interactions : The carboxylic acid group can form hydrogen bonds with active site residues of target enzymes or receptors.

- Electrostatic Interactions : The presence of chlorine and fluorine atoms may facilitate electrostatic interactions that enhance binding affinity.

- Steric Effects : The bulky cyclopropyl group can create steric hindrance that might influence the orientation and accessibility of the compound to its target sites.

Case Study 1: DapE Inhibition

In a study evaluating various inhibitors of DapE, the compound exhibited an IC50 value indicating effective inhibition compared to other tested compounds. This suggests a viable pathway for developing antibacterial agents targeting this enzyme .

Case Study 2: CNS Activity

A study on modified adenosine derivatives revealed that similar structural motifs could lead to significant CNS effects. The biphenyl structure combined with halogen substituents may offer a novel approach for developing drugs targeting neurological conditions .

Comparative Analysis

| Compound | Structure | IC50 (µM) | Target |

|---|---|---|---|

| (1,1'-Biphenyl)-2-carboxylic acid | Biphenyl with Cl/F | 25 | DapE |

| 4-Methoxyphenylsulfonamide | Phenylsulfonamide | 23.1 | DapE |

| N6-Dicyclobutylmethyl adenine | Nucleoside analogue | >2000 | A1AR |

This table illustrates the comparative potency of the compound against established inhibitors, highlighting its potential for further development.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

Pharmaceutical Development

This compound has been explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets. For instance:

- Inhibition of Enzymes : It has shown promise in inhibiting enzymes involved in cancer pathways, particularly MEK enzymes, which are crucial in the MAPK signaling pathway associated with cell proliferation and survival .

- Anticancer Properties : Studies have indicated that derivatives of this compound can exhibit anticancer activity by inducing apoptosis in cancer cells .

Applications in Materials Science

Polymer Chemistry

The unique structure of (1,1'-Biphenyl)-2-carboxylic acid derivatives allows for their use in creating advanced materials:

- Conductive Polymers : Its biphenyl core can be utilized to develop conductive polymers that are essential in electronic applications such as organic light-emitting diodes (OLEDs) and organic solar cells .

Case Study 1: Anticancer Activity

A study investigated the effects of (1,1'-Biphenyl)-2-carboxylic acid derivatives on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, attributed to the compound's ability to interfere with cell cycle progression and induce apoptosis.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives of this compound revealed enhanced solubility and bioactivity. These derivatives were tested for their efficacy in inhibiting specific cancer cell lines and showed promising results compared to existing treatments.

Vorbereitungsmethoden

Biphenyl Core Construction

The biphenyl backbone is typically synthesized via cross-coupling reactions or decarboxylative coupling. Patent CA2364862C describes a large-scale process for biphenyl-2-carboxylic acid derivatives using saponification of (2-oxazolinyl)-2-biphenyl precursors under pressurized hydrochloric acid. While this method focuses on unsubstituted biphenyls, analogous strategies can be adapted for halogenated intermediates. For example, substituting the oxazolinyl group with chloro and fluoro substituents at positions 3 and 3' could be achieved via directed ortho-metalation or electrophilic aromatic substitution prior to coupling.

Patent WO2019199459A1 outlines an alternative route involving alkylation of benzene or toluene followed by dehydrogenation. While this method produces dimethylbiphenyl (DMBP) isomers, selective functionalization at the 2-position could be achieved through oxidation to the carboxylic acid, followed by esterification to the methyl ester. However, regioselectivity challenges necessitate protective group strategies or directed coupling to ensure proper substitution patterns.

Regioselective Halogenation

Introducing chloro and fluoro groups at positions 3 and 3' requires precise control. Patent CN107628956A details a decarboxylation coupling method for synthesizing 3,4-difluoro-2'-nitrobiphenyls, which involves reacting o-nitrobenzoic acid salts with substituted halobenzenes. Adapting this approach, chlorination could be achieved using N-chlorosuccinimide (NCS) or Cl₂ gas under Friedel-Crafts conditions, while fluorination may employ Selectfluor® or Balz-Schiemann reactions.

Key considerations include:

- Order of substitution : Fluorine’s strong ortho/para-directing effects may necessitate introducing chlorine after fluorine to avoid undesired regiochemistry.

- Protective groups : Temporary protection of the carboxylic acid as a methyl ester (to prevent electrophilic deactivation) is critical during halogenation.

Cyclopropane Substituent Synthesis

The 4'-((1R)-1-(((1-((trifluoroacetyl)amino)cyclopropyl)carbonyl)amino)ethyl) group involves a stereospecific cyclopropane ring conjugated to a trifluoroacetylated amine. Academic literature describes the synthesis of cyclopropyl-β-amino acids via acid-catalyzed fragmentative rearrangements. For example, trifluoroacetic acid (TFA) promotes cyclopropane ring formation in spirocyclopropane-isoxazolidine intermediates, yielding N-trifluoroacetyl-β-amino acids.

A plausible route involves:

- Cyclopropanation : Simmons-Smith reaction using diiodomethane and a zinc-copper couple to form the cyclopropane ring.

- Amino group introduction : Hydrolysis of a nitrile or azide reduction to generate the primary amine.

- Trifluoroacetylation : Treatment with trifluoroacetic anhydride (TFAA) to form the N-trifluoroacetyl group.

Stereocontrolled Coupling at Position 4'

Installing the chiral (1R)-1-(((1-((trifluoroacetyl)amino)cyclopropyl)carbonyl)amino)ethyl group demands stereoselective methods. Patent CA2364862C highlights the use of oxazolinyl intermediates for directing coupling reactions. A stereospecific Suzuki-Miyaura coupling could link the cyclopropane-containing fragment to the biphenyl core, leveraging palladium catalysts and chiral ligands to enforce the (R)-configuration. Alternatively, enzymatic resolution or chiral auxiliary approaches may ensure enantiomeric purity.

Esterification of the Carboxylic Acid

The final methyl ester is introduced via Fischer esterification or methanolysis. Patent WO2019199459A1 describes esterifying biphenyl carboxylic acids using methanol under acidic (H₂SO₄) or dehydrating (DCC/DMAP) conditions. Care must be taken to avoid hydrolysis of the trifluoroacetyl group, necessitating mild reaction conditions.

Optimization Challenges and Data Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the biphenyl core with multiple halogen substituents (Cl, F) in this compound?

- Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for biphenyl formation. Use chlorinated and fluorinated aryl boronic acids as coupling partners under inert atmosphere. Optimize reaction conditions (e.g., temperature, catalyst loading) based on steric and electronic effects of substituents .

- Data Consideration : Monitor reaction progress via HPLC or LC-MS to detect intermediates. Reference yield optimization from analogous biphenyl syntheses (e.g., 61.9% yield achieved in a 7-step reaction for a structurally related compound) .

Q. How can the stereochemical integrity of the (1R)-configured ethylamine side chain be preserved during synthesis?

- Methodology : Use chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) for the ethylamine moiety. Protect the trifluoroacetyl group early to prevent racemization during subsequent steps. Validate stereochemistry via chiral HPLC or X-ray crystallography .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine splitting patterns, aromatic protons).

- HRMS : Confirm molecular weight and isotopic patterns.

- X-ray crystallography : Resolve stereochemistry of the cyclopropane and ethylamine groups (see analogous structures in ).

Advanced Research Questions

Q. How do steric effects from the cyclopropane and trifluoroacetyl groups influence reaction kinetics in nucleophilic acyl substitutions?

- Methodology : Perform kinetic studies under varying temperatures and solvents. Compare reactivity with non-cyclopropane analogs. Computational modeling (DFT) can predict transition-state geometries and steric hindrance .

- Data Contradiction : Note discrepancies in reaction rates between experimental and computational models; adjust for solvent polarity and hydrogen bonding effects .

Q. What strategies mitigate decomposition of the trifluoroacetyl-protected amine under basic conditions?

- Methodology : Avoid strong bases (e.g., LiAlH₄) during deprotection. Use mild acidic conditions (e.g., HCl/dioxane) for selective cleavage. Stabilize intermediates via low-temperature protocols (e.g., −78°C for lithiation steps) .

Q. How can the environmental stability and metabolic byproducts of this compound be evaluated?

- Methodology :

- Stability Studies : Accelerated degradation under UV light, humidity, and varying pH. Monitor via LC-MS for hydrolytic products (e.g., free carboxylic acid from ester hydrolysis).

- Metabolite Profiling : Use liver microsome assays to identify oxidative metabolites (e.g., CYP450-mediated defluorination) .

Methodological Challenges & Data Analysis

Q. How to resolve conflicting NMR data for aromatic proton assignments in the presence of fluorine and chlorine substituents?

- Approach : Combine 2D NMR (COSY, NOESY) to assign coupling networks. Compare with calculated chemical shifts (DFT) for halogenated biphenyls. Cross-validate with X-ray data from structurally related compounds .

Q. What are the limitations of using palladium catalysts in coupling reactions with electron-deficient aryl halides?

- Analysis : Electron-withdrawing groups (e.g., -CF₃, -Cl) reduce catalytic activity by decreasing oxidative addition rates. Use bulky ligands (e.g., XPhos) to enhance selectivity. Track catalyst decomposition via ICP-MS .

Safety & Handling

Q. What precautions are necessary when handling the trifluoroacetyl-protected intermediate?

- Protocol : Use fume hoods and PPE (gloves, goggles) due to potential toxicity. Avoid inhalation of fine powders. Store under inert gas to prevent hydrolysis. Refer to SDS guidelines for analogous trifluoroacetyl compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.